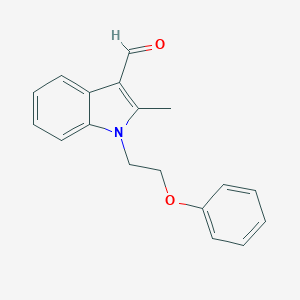![molecular formula C26H21Br2N3O3 B445303 4-[5-(4-BROMOPHENYL)-2-FURYL]-N-(5-BROMO-2-PYRIDYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B445303.png)
4-[5-(4-BROMOPHENYL)-2-FURYL]-N-(5-BROMO-2-PYRIDYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(4-BROMOPHENYL)-2-FURYL]-N-(5-BROMO-2-PYRIDYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, substituted with bromophenyl and pyridinyl groups, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-BROMOPHENYL)-2-FURYL]-N-(5-BROMO-2-PYRIDYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The initial steps often include the formation of the quinoline core, followed by the introduction of the bromophenyl and pyridinyl groups through various substitution reactions. Common reagents used in these reactions include bromine, pyridine derivatives, and furan compounds. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods, including recrystallization and chromatography, are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-BROMOPHENYL)-2-FURYL]-N-(5-BROMO-2-PYRIDYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the bromophenyl and pyridinyl positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
4-[5-(4-BROMOPHENYL)-2-FURYL]-N-(5-BROMO-2-PYRIDYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[5-(4-BROMOPHENYL)-2-FURYL]-N-(5-BROMO-2-PYRIDYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)-2-furaldehyde
- 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
Compared to similar compounds, 4-[5-(4-BROMOPHENYL)-2-FURYL]-N-(5-BROMO-2-PYRIDYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE stands out due to its unique quinoline core and the presence of both bromophenyl and pyridinyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C26H21Br2N3O3 |
|---|---|
Molecular Weight |
583.3g/mol |
IUPAC Name |
4-[5-(4-bromophenyl)furan-2-yl]-N-(5-bromopyridin-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C26H21Br2N3O3/c1-14-23(26(33)31-22-12-9-17(28)13-29-22)25(24-18(30-14)3-2-4-19(24)32)21-11-10-20(34-21)15-5-7-16(27)8-6-15/h5-13,25,30H,2-4H2,1H3,(H,29,31,33) |
InChI Key |
XXMAWGCNAXTKSW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)NC5=NC=C(C=C5)Br |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)NC5=NC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[3-(Methoxycarbonyl)-5-propylthien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B445222.png)
![Methyl 3-{[(2-chlorophenoxy)acetyl]amino}thiophene-2-carboxylate](/img/structure/B445223.png)
![Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B445225.png)
![3-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B445226.png)

![1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B445228.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B445230.png)
![6-{[3-(Methoxycarbonyl)-5-propylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B445232.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B445234.png)
![Methyl 2-{[(4-bromophenyl)acetyl]amino}-4-(4-tert-butylphenyl)-3-thiophenecarboxylate](/img/structure/B445235.png)
![Methyl 2-{[(4-bromophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B445236.png)
![(4-METHOXYPHENYL){4-[(1-METHYL-1H-PYRROL-2-YL)METHYL]PIPERAZINO}METHANONE](/img/structure/B445237.png)
![Methyl 2-[(2,6-difluorobenzoyl)amino]-5-[(2-methoxyanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B445238.png)
![2-({[3-(Ethoxycarbonyl)-4-(1-naphthyl)thien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B445241.png)
